molecular formula C6H6N2O2 B14316520 3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile CAS No. 113682-14-7

3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile

Katalognummer: B14316520
CAS-Nummer: 113682-14-7
Molekulargewicht: 138.12 g/mol
InChI-Schlüssel: PCEWOEVPEQNYTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile is a heterocyclic compound that features a fused ring system containing both furan and oxazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile with a suitable furan derivative in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce different tetrahydrofuran derivatives .

Wissenschaftliche Forschungsanwendungen

3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile is unique due to its specific ring system and the presence of a nitrile group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

113682-14-7

Molekularformel

C6H6N2O2

Molekulargewicht

138.12 g/mol

IUPAC-Name

3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile

InChI

InChI=1S/C6H6N2O2/c7-1-5-4-2-9-3-6(4)10-8-5/h4,6H,2-3H2

InChI-Schlüssel

PCEWOEVPEQNYTI-UHFFFAOYSA-N

Kanonische SMILES

C1C2C(CO1)ON=C2C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.